3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride
Description
3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 3-chlorobenzyloxy substituent. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-9(6-10)8-14-11-4-5-13-7-11;/h1-3,6,11,13H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYDFLMCKJLJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
Key Reaction Conditions
| Parameter | Typical Conditions |
|---|---|
| Solvent | Often polar aprotic solvents (e.g., DMF, DMSO) or alcohols |
| Base | Usually an inorganic base like K2CO3 or NaHCO3 to neutralize HCl formed |
| Temperature | Ambient to moderate heating (25–80 °C) |
| Reaction Time | Several hours (4–12 h) |
| Work-up | Acidification with HCl to form hydrochloride salt, followed by crystallization |
This method is favored due to its straightforwardness, relatively mild conditions, and good yields.
Detailed Preparation Methodology
Starting Materials
- 3-Chlorobenzyl chloride : Commercially available or synthesized via chlorination of benzyl derivatives.
- Pyrrolidine : A secondary amine, commercially available.
- Hydrochloric acid : Used to convert the free base into the hydrochloride salt.
Reaction Procedure
Formation of 3-[(3-Chlorobenzyl)oxy]pyrrolidine
- Pyrrolidine is dissolved in an appropriate solvent.
- 3-Chlorobenzyl chloride is added dropwise with stirring.
- A base is added to trap the HCl generated.
- The mixture is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC or HPLC).
Conversion to Hydrochloride Salt
- The reaction mixture is cooled.
- Concentrated hydrochloric acid or an HCl solution in an alcohol (e.g., isopropanol) is added.
- The mixture is stirred under cooling to precipitate the hydrochloride salt.
- The solid is filtered, washed, and dried under reduced pressure.
Yield and Purity
- Yields typically range from 70% to 85%, depending on reaction scale and purification.
- Purity is enhanced by recrystallization from suitable solvents such as isopropanol or ethyl acetate.
Alternative Synthetic Approaches and Related Chemistry
While the above method is standard, related synthetic strategies focus on the preparation of the pyrrolidine moiety or modifications of the benzyl substituent.
Preparation of 3-Hydroxypyrrolidine Intermediates
- 3-(R)-Hydroxypyrrolidine, a key intermediate, can be prepared via decarboxylation of cis-3-hydroxy-L-proline or trans-4-hydroxy-L-proline under heating in alcoholic solvents without catalysts, followed by acidification to the hydrochloride salt.
- This intermediate can then be alkylated with 3-chlorobenzyl chloride to form the target compound.
Nucleophilic Substitution Variations
- Variations in the nucleophile or electrophile can lead to analogs with different halogen substitutions or alkyl groups on the benzyl moiety, affecting reactivity and biological activity.
Chemical Reaction Analysis
Reaction Mechanism
- The reaction proceeds via an SN2 nucleophilic substitution where the nitrogen of pyrrolidine attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride.
- The chloride ion is displaced, and the base neutralizes the released HCl.
- Subsequent treatment with hydrochloric acid protonates the pyrrolidine nitrogen, forming the hydrochloride salt.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Nucleophilic substitution | Pyrrolidine + 3-chlorobenzyl chloride; base (K2CO3); solvent (DMF, DMSO); 25–80 °C; 4–12 h | Formation of 3-[(3-chlorobenzyl)oxy]pyrrolidine |
| Acidification | HCl in isopropanol or aqueous; 0–5 °C; 30 min | Precipitation of hydrochloride salt |
| Isolation and purification | Filtration, washing, drying | Yield 70–85%; high purity crystalline product |
Research Findings and Applications Related to Preparation
- The compound is used as a building block in medicinal chemistry for enzyme inhibition studies and drug development.
- Its preparation method allows for structural modifications at the benzyl or pyrrolidine moieties, enabling SAR (structure-activity relationship) studies.
- Optimization of reaction conditions has been reported to improve yield and reduce impurities, critical for pharmaceutical applications.
Chemical Reactions Analysis
3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Scientific Research Applications
Chemical Reactions
This compound can undergo various chemical transformations, including:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Employing reducing agents such as sodium borohydride.
- Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles like amines or thiols.
Chemistry
3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis, particularly in creating heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound is utilized for investigating protein interactions and functions. It has been employed in proteomics studies, where it aids in identifying novel protein interactions using techniques such as mass spectrometry and chromatography. The compound's structural properties allow it to interact with specific enzymes and receptors, making it useful for studying enzyme inhibition mechanisms.
Medicine
The compound has potential therapeutic applications as a precursor in drug development. Research indicates that derivatives synthesized from this compound may exhibit pharmacological properties suitable for treating various diseases. Medicinal chemistry utilizes this compound in designing new drugs, focusing on improving efficacy and safety profiles through structural modifications.
Analytical Chemistry
In analytical chemistry, this compound acts as a standard or reference material for calibrating instruments and validating analytical methods. Its consistent properties enhance the reliability of chemical analyses, contributing to developing new analytical techniques.
Chemical Engineering
Chemical engineers apply this compound in process development and optimization, particularly in scaling up laboratory syntheses for industrial production. Its role in improving the efficiency and safety of chemical manufacturing processes is significant.
Computational Chemistry
Computational chemists use this compound for modeling and simulation studies to predict molecular behavior. By inputting its structure into computational models, researchers can simulate interactions within biological systems or with other molecules, providing insights into its reactivity and potential applications.
Case Studies and Experimental Findings
-
Proteomics Research :
- Objective : To investigate protein interactions using this compound as a reagent.
- Methodology : Mass spectrometry was employed to analyze protein complexes formed with the compound.
- Results : Novel protein interactions were identified, enhancing understanding of cellular mechanisms.
-
Drug Development :
- Objective : To synthesize derivatives with potential therapeutic effects.
- Methodology : The compound was incorporated into larger molecular structures tested for biological activity.
- Results : Preliminary assays indicated promising pharmacological activity of synthesized derivatives.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Chlorine Position and Number
- Piperidine (6-membered ring) offers greater conformational flexibility than pyrrolidine.
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine Hydrochloride (CAS 1220033-11-3)
Non-Chlorinated Substituents
- The (R)-enantiomer highlights the role of stereochemistry in biological activity.
- 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride (CAS 2060043-42-5) Substituent: 3-methoxycyclohexyl Molecular Weight: 235.75 g/mol Key Differences: The alicyclic methoxy group introduces hydrophobicity and conformational rigidity, differing significantly from aromatic chlorobenzyl derivatives.
Heterocyclic Core Modifications
Stereochemical Variations
- (R)-3-(3-Methylbutoxy)pyrrolidine Hydrochloride (CAS 2031242-18-7) Substituent: 3-methylbutoxy (aliphatic chain) Molecular Weight: 193.72 g/mol Key Differences: The aliphatic chain reduces aromatic interactions, favoring solubility in non-polar environments. The (R)-configuration may influence chiral recognition in biological systems.
Data Table: Key Attributes of Comparable Compounds
Research Findings and Implications
Chlorine Position and Bioactivity : Meta-chloro substitution (as in the target compound) may optimize steric interactions with hydrophobic enzyme pockets, whereas para-chloro derivatives (e.g., CAS 1220033-10-2) could favor π-π stacking.
Lipophilicity vs. Solubility : Dichloro-substituted analogs (e.g., CAS 1220033-11-3) exhibit higher logP values, enhancing blood-brain barrier penetration but complicating aqueous formulation.
Stereochemical Influence : Enantiomers like (R)-3-(benzyloxy)pyrrolidine HCl demonstrate the critical role of chirality in receptor binding, suggesting that the target compound’s stereochemistry (if resolved) warrants further study.
Biological Activity
3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride is a compound that has garnered attention in various fields of biological research, particularly in proteomics, medicinal chemistry, and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Overview of Biological Activity
The compound is primarily recognized for its role in proteomics research , where it serves as a reagent for studying protein interactions and functions. It has been utilized to identify novel protein interactions, providing insights into biological processes and mechanisms. Additionally, preliminary biological assays suggest that derivatives synthesized from this compound may possess pharmacological properties, making it a candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Interaction : The compound facilitates binding with various biological macromolecules, which is crucial for understanding protein dynamics in cellular contexts.
- Synthesis of Active Derivatives : It acts as a precursor in the synthesis of pharmacologically active molecules, which are then tested for their efficacy against specific targets.
- Chemical Reactivity : The functional groups within the compound allow for various chemical transformations that can yield derivatives with enhanced biological activities.
Application in Proteomics
In proteomics studies, this compound has been employed to analyze protein interactions using techniques such as mass spectrometry and chromatography. These studies have revealed significant insights into protein functions, aiding in the understanding of complex biological systems.
Pharmacological Studies
Preliminary assays have indicated that derivatives synthesized from this compound exhibit promising biological activities. For instance, compounds derived from this compound have shown selective cytotoxicity towards certain cancer cell lines and antimicrobial properties against various microbial strains. The following table summarizes some key findings related to its derivatives:
| Derivative | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 3-[(4-Chlorobenzyl)oxy]pyrrolidine | Anticancer activity | 15 | Selective against breast cancer cell lines |
| 3-(Benzyloxy)pyrrolidine | Antimicrobial effects | 20 | Effective against Gram-positive bacteria |
| 4-(Chlorobenzyl)oxypyrrolidine | Anti-inflammatory properties | 10 | Modulates cytokine release |
Case Study 1: Anticancer Activity
A study investigating the anticancer potential of derivatives synthesized from this compound demonstrated significant cytotoxic effects against various cancer cell lines. The most potent derivative exhibited an IC50 value of 15 µM against breast cancer cells, indicating its potential as a lead compound for further development.
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial properties of compounds derived from this chlorinated pyrrolidine. The study found that certain derivatives were effective against both Gram-positive and Gram-negative bacterial strains, showcasing broad-spectrum antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the key structural features of 3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride that influence its reactivity in synthetic pathways?
- Methodological Answer : Conduct comparative structural analyses using X-ray crystallography or NMR to identify steric and electronic effects of the 3-chlorobenzyloxy group. Compare with analogs lacking substituents (e.g., 3-methylpyrrolidine hydrochloride ) to isolate structural contributions to reactivity. Computational tools like density functional theory (DFT) can predict charge distribution and steric hindrance .
Q. How should researchers safely handle this compound to minimize exposure risks during synthesis?
- Methodological Answer : Implement glove-box techniques for air-sensitive steps and use real-time gas monitoring for chlorinated byproducts. Follow protocols for hazardous intermediates, such as those for pyridine-3-sulfonyl chloride , including post-experiment waste segregation and professional disposal .
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the optimization of this compound synthesis?
- Methodological Answer : Apply quantum chemical calculations (e.g., via ICReDD’s workflow ) to model reaction pathways, identifying energy barriers for key steps like chlorination or pyrrolidine functionalization. Validate predictions with small-scale experiments, prioritizing conditions with the lowest activation energies. Use statistical design of experiments (DoE) to reduce iterations .
Q. What advanced chromatographic techniques resolve co-elution issues between this compound and structurally similar impurities?
- Methodological Answer : Employ orthogonal methods:
- HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) to separate polar byproducts.
- Ion Chromatography : Detect chloride counterions to distinguish hydrochloride salts from neutral analogs .
- Mass Spectrometry : Confirm molecular ions (e.g., m/z for [M+H]+) to rule out isomers like (R)-3-(2-nitrophenoxy)pyrrolidine hydrochloride .
Q. How can researchers reconcile discrepancies between in vitro receptor binding assays and in vivo pharmacokinetic data for this compound?
- Methodological Answer :
In vitro : Use radioligand displacement assays (e.g., for NMDA receptors, as with PCP analogs ) under controlled pH and temperature.
In vivo : Perform pharmacokinetic studies in rodents with LC-MS/MS quantification of plasma and tissue concentrations.
Analysis : Apply compartmental modeling to assess bioavailability and blood-brain barrier penetration, adjusting for metabolite interference .
Q. What strategies mitigate side reactions during the chlorination step in synthesizing this compound?
- Methodological Answer :
- Reagent Selection : Compare chlorinating agents (e.g., thionyl chloride vs. phosphorus pentachloride ) for selectivity.
- Solvent Optimization : Use non-polar solvents (e.g., CCl₄) to reduce hydrolysis.
- Temperature Control : Maintain sub-0°C conditions to suppress polychlorination. Monitor reaction progress via FT-IR for C-Cl bond formation .
Q. How can DoE (Design of Experiments) improve yield optimization for multi-step syntheses of this compound?
- Methodological Answer :
- Screening Phase : Use fractional factorial designs to identify critical variables (e.g., stoichiometry, solvent polarity, catalyst loading).
- Optimization Phase : Apply response surface methodology (RSM) to refine conditions. For example, a central composite design can model interactions between reaction time and temperature .
- Validation : Replicate optimal conditions in triplicate to ensure robustness, reporting confidence intervals for yields .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) for this compound batches?
- Methodological Answer :
Purity Assessment : Use HRMS to confirm molecular formula and DSC to check crystallinity.
Solvent Effects : Re-dissolve samples in deuterated solvents with varying polarities (e.g., D₂O vs. DMSO-d6) to observe shift dependencies.
Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening .
Q. What methodologies validate the bioactivity of novel derivatives when initial assays contradict computational docking predictions?
- Methodological Answer :
- Re-docking : Re-run simulations with explicit solvent models and flexible receptor sites.
- Mutagenesis Studies : Modify putative binding residues in target proteins (e.g., NMDA receptors) and re-test activity.
- Orthogonal Assays : Use surface plasmon resonance (SPR) to measure binding kinetics independently .
Methodological Resources
- Synthetic Guidance : Reference protocols for pyrrolidine derivatives and chlorinated intermediates .
- Safety Protocols : Adopt hazard mitigation strategies from pyridine sulfonyl chloride handling and advanced lab regulations .
- Data Analysis : Leverage ICReDD’s computational-experimental feedback loop and DoE frameworks for efficient optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
